molecular formula C20H24ClN5O2S B12404696 DC-BPi-11 (hydrochloride)

DC-BPi-11 (hydrochloride)

Katalognummer: B12404696
Molekulargewicht: 434.0 g/mol
InChI-Schlüssel: PJUVQDSPLCHMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DC-BPi-11 (hydrochloride) is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It has an IC50 value of 698 nM and demonstrates significant anti-proliferative effects on leukemia cells . This compound is primarily used for research purposes and is not intended for human consumption.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for DC-BPi-11 (hydrochloride) are not extensively detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is likely produced in small quantities for laboratory use rather than large-scale industrial production.

Wissenschaftliche Forschungsanwendungen

Research indicates that DC-BPi-11 exhibits significant biological activity against human leukemia MV-4-11 cells. Key findings include:

  • Inhibition of Cell Proliferation : The compound shows an IC50 value of approximately 0.89 μM, indicating effective inhibition of cell growth at low concentrations .
  • Downregulation of Oncogenes : Treatment with DC-BPi-11 has been shown to decrease the expression levels of downstream oncogenes, including c-Myc, in a dose-dependent manner .

Cancer Treatment

  • Leukemia :
    • Case Study : In vitro studies demonstrated that DC-BPi-11 inhibits the proliferation of MV-4-11 leukemia cells significantly, with minimal effects on normal cells. This selectivity suggests a favorable therapeutic index for treating leukemia .
    • Clinical Status : Currently, DC-BPi-11 is in the preclinical phase for leukemia treatment, with ongoing research to evaluate its efficacy and safety in clinical settings .
  • Potential for Other Cancers :
    • Given its mechanism targeting transcription factors involved in cancer progression, there is potential for DC-BPi-11 to be explored in other neoplasms beyond leukemia.
ParameterValue
TargetBPTF
IC50 (MV-4-11 Cells)0.89 μM
EC50 (BPTF Inhibition)120 nM
Dose Range Tested0.01 μM - 100 μM
Treatment Duration24 hours
Effects on Normal CellsMinimal

Safety Profile

Preliminary studies indicate that DC-BPi-11 exhibits a favorable safety profile, showing minimal cytotoxic effects on normal cells compared to its potent activity against cancer cells. This characteristic is critical for developing therapies that minimize adverse effects during treatment.

Wirkmechanismus

DC-BPi-11 (hydrochloride) exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). The compound binds to BPTF with an IC50 value of 698 nM, thereby preventing the interaction between BPTF and acetylated histones. This disruption of chromatin remodeling leads to the inhibition of cell growth in susceptible tumors . Additionally, DC-BPi-11 (hydrochloride) decreases the expression of downstream oncogenes and reduces c-Myc protein levels in a dose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

DC-BPi-11 (hydrochloride) is unique in its specific inhibition of BPTF. Similar compounds include:

These compounds, while similar in their inhibition of bromodomain-containing proteins, differ in their specific targets and IC50 values, highlighting the uniqueness of DC-BPi-11 (hydrochloride) in its selective inhibition of BPTF.

Biologische Aktivität

DC-BPi-11 (hydrochloride) is a compound recognized for its role as an inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

DC-BPi-11 specifically targets BPTF, which is implicated in various cellular processes, including gene regulation and chromatin remodeling. The compound has an IC50 value of 698 nM , indicating its potency in inhibiting BPTF activity . By disrupting the function of BPTF, DC-BPi-11 can influence the expression of genes involved in cell proliferation and survival, particularly in cancer cells.

Inhibition of Cancer Cell Proliferation

Research demonstrates that DC-BPi-11 exhibits significant inhibitory effects on the proliferation of leukemia cells. This effect is attributed to its ability to modulate transcriptional programs that are critical for cancer cell growth. In vitro studies have shown that treatment with DC-BPi-11 leads to reduced viability of various leukemia cell lines, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

While primarily studied for its anti-cancer properties, there is emerging evidence suggesting that DC-BPi-11 may also possess antimicrobial activity. The compound could potentially disrupt microbial gene expression through similar mechanisms as it does in cancer cells. Further research is needed to elucidate these effects fully.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Inhibition of BPTF IC50 = 698 nM
Leukemia Cell Proliferation Significant reduction in cell viability
Potential Antimicrobial Emerging evidence suggests antimicrobial properties

Case Study: Leukemia Cell Lines

A study conducted on various leukemia cell lines demonstrated the efficacy of DC-BPi-11 in reducing cell proliferation. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations around its IC50 value. Flow cytometry analyses revealed that DC-BPi-11 induced apoptosis in treated cells, further supporting its potential as an anti-cancer agent .

Eigenschaften

Molekularformel

C20H24ClN5O2S

Molekulargewicht

434.0 g/mol

IUPAC-Name

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H

InChI-Schlüssel

PJUVQDSPLCHMJQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.